Crystallographic structure and X-ray diffraction of (S)-1-Amino-1H-inden-2(3H)-one
Crystallographic structure and X-ray diffraction of (S)-1-Amino-1H-inden-2(3H)-one
A comprehensive search of publicly accessible crystallographic databases and scientific literature has revealed no deposited crystal structure or specific X-ray diffraction data for the chiral compound (S)-1-Amino-1H-inden-2(3H)-one. This indicates that while the molecule is known as a chemical entity, its precise three-dimensional arrangement in the solid state has not yet been determined and shared within the scientific community.
The synthesis of related indanone derivatives is an active area of research, particularly due to their potential as intermediates in the production of pharmacologically active molecules. However, the successful crystallization of a compound is a prerequisite for single-crystal X-ray diffraction, the definitive method for determining its atomic-level structure. The process of obtaining crystals suitable for diffraction studies can be a significant bottleneck in chemical research, often requiring extensive screening of various solvents, temperatures, and crystallization techniques.
For researchers and drug development professionals interested in the structural elucidation of (S)-1-Amino-1H-inden-2(3H)-one, the primary focus should be on the experimental challenge of producing high-quality single crystals. Once suitable crystals are obtained, the subsequent X-ray diffraction analysis would provide invaluable insights into its molecular conformation, stereochemistry, and intermolecular interactions. This data is critical for understanding its chemical behavior and for designing new molecules with specific biological activities.
Given the absence of a published structure, this document serves not as a guide to its existing crystallography, but as a forward-looking technical consideration for researchers aiming to be the first to solve and report this structure. The subsequent sections outline the generalized, yet critical, steps that would be involved in such a pioneering effort, from crystallization to data analysis and deposition. This hypothetical workflow is based on established best practices in the field of chemical crystallography.
Conceptual Workflow for the Crystallographic Analysis of (S)-1-Amino-1H-inden-2(3H)-one
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process. The following diagram outlines the conceptual workflow that would be employed for the structural determination of (S)-1-Amino-1H-inden-2(3H)-one.
Figure 1: A generalized workflow for the single-crystal X-ray diffraction analysis of a novel compound.
Part 1: The Foundational Step - Obtaining Diffractable Crystals
The primary and most challenging step would be the crystallization of (S)-1-Amino-1H-inden-2(3H)-one. This process is often more of an art than a science, relying on empirical screening of various conditions.
Experimental Protocol: Crystallization Screening
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Material Purity: Ensure the compound is of the highest possible purity (>99%). Impurities can significantly inhibit crystal growth.
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Solvent Selection: Screen a wide range of solvents with varying polarities, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., methanol, ethanol).
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Crystallization Techniques:
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Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly at a constant temperature.
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Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
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Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
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Scale and Observation: Perform these screenings on a small scale (e.g., in a 96-well plate) and regularly inspect under a microscope for the formation of single, well-defined crystals.
Part 2: Illuminating the Structure - X-ray Diffraction
Once suitable crystals are obtained, the next phase involves exposing them to a focused beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
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Crystal Selection and Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible defects is selected and mounted on a goniometer head.
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Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
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Data Collection Strategy: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. Based on this, a full data collection strategy is devised to measure the intensities of a large number of unique reflections.
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Data Processing: The raw diffraction images are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and merge equivalent reflections. This results in a final file of unique reflection data.
Part 3: From Data to Model - Structure Solution and Refinement
The processed diffraction data is then used to solve the crystal structure and refine the atomic model.
Experimental Protocol: Structure Solution and Refinement
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Structure Solution: The initial positions of the atoms are determined from the diffraction data using direct methods or Patterson methods. This provides a preliminary model of the molecule.
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Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.
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Validation: The final refined structure is rigorously validated using software tools like checkCIF to ensure its chemical and crystallographic sensibility.
Part 4: Sharing the Knowledge - Data Deposition
A crucial final step is to deposit the crystallographic data into a public repository to ensure its accessibility to the wider scientific community.
Data Presentation: Crystallographic Data Table (Hypothetical)
| Parameter | Value (Hypothetical) |
| Chemical formula | C9 H9 N O |
| Formula weight | 147.17 |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 6.5 |
| b (Å) | 8.2 |
| c (Å) | 13.4 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 714.7 |
| Z | 4 |
| Calculated density (g/cm³) | 1.368 |
| R-factor (%) | < 5 |
| CCDC Deposition Number | To be assigned |
Protocol: Crystallographic Data Deposition
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CIF Generation: A Crystallographic Information File (CIF) is generated, which contains all the relevant information about the crystal structure and the diffraction experiment.
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Database Submission: The CIF file is submitted to a public database, most commonly the Cambridge Crystallographic Data Centre (CCDC). The CCDC will validate the data and assign a unique deposition number.
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Publication: The results, including the CCDC number, are then published in a peer-reviewed scientific journal.
